N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(phenylthio)propanamide
Description
“N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(phenylthio)propanamide” is a chemical compound with the molecular formula C13H14N2O3S2 . It has an average mass of 310.392 Da and a monoisotopic mass of 310.044586 Da . This compound belongs to the class of endogenous metabolites and is used in various industrial chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring attached to a propanamide group via a sulfur atom . The phenyl ring has a methylsulfonyl amino group attached to it . The InChI Key for this compound is XOXKVNBJMGTXCY-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular formula of C13H14N2O3S2, an average mass of 310.392 Da, and a monoisotopic mass of 310.044586 Da . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Properties
IUPAC Name |
N-[3-[methyl(methylsulfonyl)amino]phenyl]-3-phenylsulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-19(24(2,21)22)15-8-6-7-14(13-15)18-17(20)11-12-23-16-9-4-3-5-10-16/h3-10,13H,11-12H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPWSPILWYSNCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)CCSC2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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